4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is a metabolite derived from the tobacco-specific nitrosamine known as 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. This compound is of significant interest due to its role in carcinogenesis, particularly in relation to tobacco use. The compound is classified under organic compounds, specifically within the category of nitrosamines, which are known for their carcinogenic properties.
The primary source of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is tobacco products, where it is formed as a metabolic byproduct. It belongs to the class of pyridines and derivatives, characterized by a six-membered aromatic heterocycle containing one nitrogen atom. This compound is classified as a carcinogen due to its association with various cancers, particularly lung and oral cancers, in users of tobacco products.
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide typically involves the following steps:
The molecular formula for 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is . The structure features a pyridine ring attached to a butanone moiety, with a methyl group and a nitroso group contributing to its reactivity.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide participates in several chemical reactions:
The mechanism of action for 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide involves its conversion into reactive species that can form DNA adducts, leading to mutagenesis and carcinogenesis:
The compound has been shown to exhibit significant toxicity in laboratory studies, reinforcing its classification as a carcinogen. Its presence in tobacco products highlights the health risks associated with smoking.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide has several applications in scientific research:
This detailed analysis underscores the importance of understanding 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide not only for its chemical properties but also for its implications in public health related to tobacco use.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-β-D-Glucuronide (NNAL-Glu) is a critical detoxification metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is a potent procarcinogen abundant in tobacco products and smoke, requiring metabolic activation to exert carcinogenicity. NNAL-Glu formation represents a primary detoxification pathway, facilitating the excretion of NNK-derived metabolites. In in vivo studies using F344 rats administered radiolabeled NNAL-Glu, over 90% of radioactivity was excreted in urine within 24 hours, with 81.2% ± 3.1% recovered as unchanged NNAL-Glu. Only 3.6% ± 1.7% underwent deconjugation back to NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), indicating the stability of this conjugate in vivo [1].
Tissue distribution studies reveal that NNAL-Glu formation is inducible. Phenobarbital (PB)-treated rats exhibited detectable NNAL-Glu in plasma, kidney, liver, lung, and pancreas following intraperitoneal NNK administration. In contrast, control rats showed significantly lower concentrations, limited to plasma, kidney, and liver. This tissue-specific distribution suggests that PB-inducible UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT2B subfamily members, play a dominant role in NNAL-Glu biosynthesis in extrahepatic tissues [4] [9]. Crucially, while NNAL-Glu is generally considered a detoxification product, its presence in tissues like the lung—a primary target of NNK carcinogenicity—warrants further investigation into potential local reactivation pathways [4].
Table 1: Metabolic Fate of Radiolabeled NNAL-Glu in F344 Rats (24h Post-IV Dose)
Metabolite | Percentage of Total Radioactivity Excreted (Mean ± SD) | Metabolic Significance |
---|---|---|
Unchanged NNAL-Glu | 81.2% ± 3.1% | Primary detoxification product, stable |
NNAL (Deconjugated) | 3.6% ± 1.7% | Bioactive intermediate, potential reactivation |
α-Hydroxylation Products | 11.5% ± 2.2% | Carcinogenic activation pathway intermediates |
N-Oxidation Products | 3.6% ± 1.6% | Alternative detoxification/metabolic pathway |
NNAL glucuronidation exhibits remarkable interindividual variability, primarily governed by genetic polymorphisms in specific UGT enzymes. Human liver microsomal studies demonstrate 70-fold variability in NNAL-N-glucuronide (NNAL-N-Gluc) formation and 50-fold variability in NNAL-O-glucuronide formation. This variability correlates strongly with functional polymorphisms in UGT1A4 and UGT2B7 genes [2]:
These findings establish a clear genotype-phenotype correlation, indicating that UGT1A4 primarily governs N-glucuronidation of NNAL (attaching glucuronic acid to the pyridine nitrogen), while UGT2B7 governs O-glucuronidation (attaching glucuronic acid to the carbinol carbon of NNAL). The NNAL-N-Gluc:NNAL-O-Gluc formation ratio varies up to 20-fold between individuals, further highlighting the complex interplay between these enzymes and their genetic determinants in defining an individual's detoxification capacity for NNK metabolites [2]. This genetic regulation significantly impacts the detoxification efficiency of NNAL, a key bioactive and potentially carcinogenic intermediate of NNK.
Table 2: Impact of UGT Polymorphisms on NNAL Glucuronidation Activity in Human Liver Microsomes
UGT Isoform | Polymorphism (Codon) | Genotype | Effect on NNAL Glucuronidation Activity | Statistical Significance (P-value) |
---|---|---|---|---|
UGT1A4 | 24 Pro>Thr | (24Thr)/(24Thr) | ↑ NNAL-N-Gluc Formation | < 0.05 |
UGT1A4 | 24 Pro>Thr | (24Pro)/(24Pro) | ↔ NNAL-N-Gluc Formation (Baseline) | Reference |
UGT2B7 | 268 His>Tyr | (268Tyr)/(268Tyr) | ↓ NNAL-O-Gluc Formation | < 0.025 |
UGT2B7 | 268 His>Tyr | (268His)/(268His) | ↔ NNAL-O-Gluc Formation (Baseline) | Reference |
The metabolic fate of NNK involves competing Phase I (activation) and Phase II (detoxification) pathways, determining its carcinogenic potential. NNAL-Glu represents the terminal Phase II metabolite, competing directly with Phase I activation routes:
The quantitative significance of NNAL glucuronidation as a detoxification pathway is dose-dependent. Studies in F344 rats and A/J mice showed that at a high NNK dose (500 µmol/kg), NNAL-Glu accounted for 8% and 22% of total urinary metabolites, respectively, within 48 hours. However, the proportion of NNAL and NNAL-Glu excreted decreased significantly with lower NNK doses. At a very low dose (0.005 µmol/kg), NNAL and NNAL-Glu became undetectable in urine, while metabolites from α-hydroxylation and N-oxidation pathways remained substantial. This indicates that glucuronidation is a quantitatively minor detoxification pathway for NNK at environmentally relevant low doses, emphasizing the potential dominance of activation pathways under these conditions [5]. This dose-dependent shift underscores the critical balance between metabolic activation leading to carcinogen-DNA adducts and detoxification facilitating excretion, where NNAL-Glu plays a variable but contextually important role.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0